2-Amino-4-chloro-6-fluorobenzonitrile
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Overview
Description
2-Amino-4-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, featuring amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-chloro-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2,4-dichloro-6-fluorobenzonitrile with ammonia. The reaction typically occurs under mild conditions, with the displacement of the chlorine atom by the amino group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophiles: Ammonia, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, quinazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-chloro-6-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor for drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluoro substituent can enhance the compound’s stability and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluorobenzonitrile
- 2-Amino-4-chlorobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-5-fluorobenzonitrile
Uniqueness
2-Amino-4-chloro-6-fluorobenzonitrile is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical properties
Properties
IUPAC Name |
2-amino-4-chloro-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKORNGQUJZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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